![molecular formula C10H12N4O3S2 B6753521 3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole](/img/structure/B6753521.png)
3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole is a heterocyclic compound that features a unique combination of pyrrolidine, thiadiazole, and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiadiazole intermediate.
Formation of the Oxazole Ring: The oxazole ring is formed by cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)sulfonylmethyl]-1,2-oxazole
- 3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)methyl]-1,2-oxazole
Uniqueness
3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole is unique due to the presence of the sulfonylmethyl group, which can enhance its biological activity and improve its pharmacokinetic properties. The combination of the thiadiazole and oxazole rings also contributes to its distinct chemical and biological characteristics.
Propriétés
IUPAC Name |
3-[(5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c15-19(16,7-8-3-6-17-13-8)10-12-11-9(18-10)14-4-1-2-5-14/h3,6H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRRWFPOFOMTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)S(=O)(=O)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methylsulfanyl-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6753441.png)
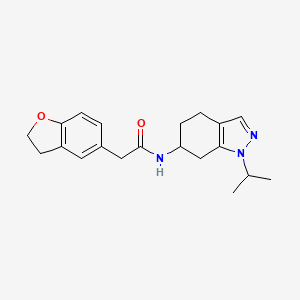
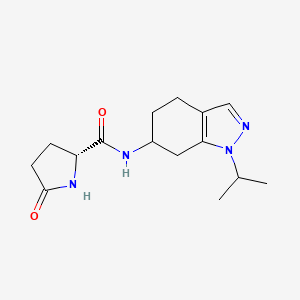
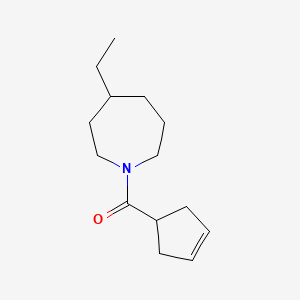
![N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6753476.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone](/img/structure/B6753477.png)
![N-cyclopentyl-2-[4-(oxan-2-ylmethylsulfonylamino)pyrazol-1-yl]acetamide](/img/structure/B6753482.png)
![N-[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6753489.png)
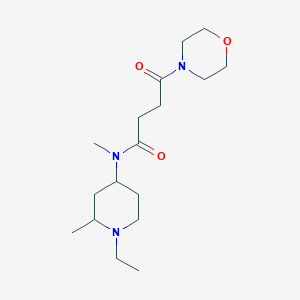
![1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine](/img/structure/B6753508.png)
![N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine](/img/structure/B6753511.png)
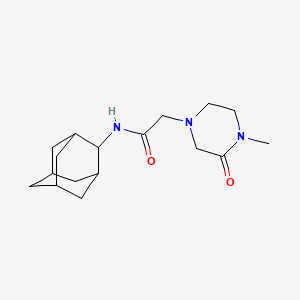
![1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea](/img/structure/B6753524.png)
![N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-pyrazol-1-ylpropanamide](/img/structure/B6753530.png)
